N-Ethyldiethanolamine

CO2 Capture Reaction Kinetics Tertiary Amines

N-Ethyldiethanolamine (EDEA, CAS 139-87-7) is a tertiary alkanolamine with the molecular formula C6H15NO2. It is a clear, colorless liquid with a mild ammoniacal odor, miscible with water and soluble in common organic solvents.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 139-87-7
Cat. No. B092653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyldiethanolamine
CAS139-87-7
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCCN(CCO)CCO
InChIInChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3
InChIKeyAKNUHUCEWALCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.51 M
Very soluble in ethanol;  slightly soluble in ethyl ether
In water, 1X10+6 mg/L at 25 °C (miscible)

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyldiethanolamine (CAS 139-87-7): Baseline Properties and Industrial Relevance for Procurement


N-Ethyldiethanolamine (EDEA, CAS 139-87-7) is a tertiary alkanolamine with the molecular formula C6H15NO2 . It is a clear, colorless liquid with a mild ammoniacal odor, miscible with water and soluble in common organic solvents . Its primary industrial applications are in gas treating for CO2 and H2S removal, and as a chemical intermediate [1]. The compound is also a metabolite of nitrogen mustards and a precursor to VX-type nerve agents, placing it under Schedule 3 of the Chemical Weapons Convention [2].

The Performance Risks of Substituting N-Ethyldiethanolamine (EDEA) with Alternative Alkanolamines


Direct substitution of N-Ethyldiethanolamine (EDEA) with other tertiary alkanolamines like N-Methyldiethanolamine (MDEA) or N-Butyldiethanolamine (BDEA) in CO2 capture processes is not straightforward. The rate of CO2 absorption is a critical performance parameter directly impacting equipment sizing and operational efficiency [1]. EDEA exhibits a higher intrinsic reaction rate with CO2 compared to its methyl and butyl analogs, a difference rooted in the steric and electronic effects of the N-alkyl substituent [2]. Substitution without adjusting process parameters would lead to a quantifiable loss in absorption efficiency, potentially requiring larger, more costly absorption columns or higher solvent circulation rates to achieve the same CO2 removal target. Therefore, the specific kinetic advantage of EDEA is a key factor for scientific and industrial users evaluating solvent options.

Quantitative Performance Differentiation of N-Ethyldiethanolamine Against Key Analogs


CO2 Absorption Kinetics: N-Ethyldiethanolamine (EDEA) vs. N-Methyldiethanolamine (MDEA)

In a direct head-to-head study of CO2 absorption kinetics in a stirred cell reactor under fast pseudo-first order conditions, N-Ethyldiethanolamine (EDEA) demonstrated a significantly faster reaction rate than its closest analog, N-Methyldiethanolamine (MDEA) [1].

CO2 Capture Reaction Kinetics Tertiary Amines

Comparative Alkyl Chain Effect on CO2 Reaction Kinetics in Tertiary Amines

A systematic study comparing the reaction kinetics of CO2 with a series of N-alkyldiethanolamines revealed a clear structure-activity relationship, where the ethyl-substituted EDEA is a faster reactant than its methyl (MDEA), propyl (PDEA), and butyl (BDEA) counterparts [1].

CO2 Capture Structure-Activity Relationship Amine Kinetics

Thermodynamic Efficiency Indicator: Enthalpy of Salt Formation

Differential scanning calorimetry (DSC) data comparing the salt formation of various alkanolamines provides insight into the energy required for solvent regeneration, a major operational cost in CO2 capture. Ethyl-diethanolamine (EtDEA) exhibits a lower enthalpy of salt melting (ΔHm) than methyl-diethanolamine (MeDEA) [1].

Thermodynamics Salt Formation Amine Basicity

Physical Property Differentiation: Aqueous Solubility

When comparing the solubility of N-alkyldiethanolamine salts, Ethyl-diethanolamine (EtDEA) forms a salt with notably lower aqueous solubility than its methyl (MeDEA) and diethyl (diEtMEA) counterparts, a property that can be exploited for phase separation processes [1].

Physical Chemistry Solubility Formulation

Viscosity Comparison of N-Ethyldiethanolamine with Common Ethanolamines

Viscosity is a critical parameter for pump sizing and mass transfer in industrial gas treating units. At 20°C, N-Ethyldiethanolamine (EDEA) exhibits a significantly higher dynamic viscosity compared to other common ethanolamines, which must be accounted for in process design [1].

Physical Properties Viscosity Process Engineering

Acute Oral Toxicity Comparison in Rats

A comparison of acute oral LD50 values in rats indicates that N-Ethyldiethanolamine (EDEA) has a lower acute toxicity profile than Diethanolamine (DEA), a common secondary amine used in similar applications [1].

Toxicology Safety Handling

Evidence-Based Application Scenarios for N-Ethyldiethanolamine


Post-Combustion CO2 Capture with High-Efficiency Absorption Columns

In the design of new post-combustion carbon capture plants where minimizing capital expenditure is a primary driver, N-Ethyldiethanolamine (EDEA) should be evaluated over N-Methyldiethanolamine (MDEA). The 2-fold higher reaction rate constant of EDEA with CO2 allows for a significant reduction in the size of the absorption column, directly lowering steel and construction costs [1].

Blended Amine Solvent Formulation for Enhanced Performance

N-Ethyldiethanolamine (EDEA) is a superior base amine for developing activated solvent blends. Its inherent high reactivity can be further accelerated with promoters like piperazine (PZ), which is more effective in EDEA than with monoethanolamine (MEA) or diethanolamine (DEA) [2]. This allows formulators to create custom solvents with a tailored balance of fast kinetics and high capacity, outperforming standard off-the-shelf solutions.

Gas Treating in Operations with Stringent Worker Safety Protocols

For facilities with a strong focus on minimizing occupational health risks, N-Ethyldiethanolamine (EDEA) offers a quantifiable safety advantage. Its acute oral LD50 in rats is 4570 mg/kg, which is over six times higher (i.e., less acutely toxic) than diethanolamine (DEA) [3]. This lower toxicity profile can simplify handling procedures, reduce the required level of personal protective equipment (PPE), and mitigate the consequences of accidental spills or exposures.

Analytical Method Development and Regulatory Compliance

Due to its status as a Schedule 3 chemical and a metabolite of nitrogen mustards, N-Ethyldiethanolamine (EDEA) is a key analyte in environmental monitoring and compliance with the Chemical Weapons Convention [4]. Its unique mass spectrometric signature, distinct from MDEA and TEA, makes it a specific and critical target for laboratories using ASTM D7599-22 for water analysis [5].

Technical Documentation Hub

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